molecular formula C8H18O4 B14267284 Acetic acid;1-propoxypropan-1-ol CAS No. 182443-30-7

Acetic acid;1-propoxypropan-1-ol

Cat. No.: B14267284
CAS No.: 182443-30-7
M. Wt: 178.23 g/mol
InChI Key: GAFLGVMCFCQRHE-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in industrial and environmental applications, including chemical synthesis, food preservation, and wastewater treatment. Recent studies highlight its role in modifying sludge-based biochar (SBB) to enhance uranium (U(VI)) adsorption efficiency. Acetic acid-modified SBB (ASBB) achieves a 97.8% U(VI) removal rate by increasing surface porosity and introducing carboxyl (-COOH) functional groups .

1-Propoxypropan-1-ol (C₆H₁₄O₂) is an ether-alcohol with a propoxy group attached to the first carbon of propan-1-ol. It is structurally similar to glycol ethers and is used as a solvent or intermediate in organic synthesis. Limited data on this compound suggest parallels with isomers like 1-propoxypropan-2-ol (CAS 1569-01-3), which has documented safety profiles .

Properties

CAS No.

182443-30-7

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

acetic acid;1-propoxypropan-1-ol

InChI

InChI=1S/C6H14O2.C2H4O2/c1-3-5-8-6(7)4-2;1-2(3)4/h6-7H,3-5H2,1-2H3;1H3,(H,3,4)

InChI Key

GAFLGVMCFCQRHE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CC)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson’s Synthesis: This method involves the reaction of propan-1-ol with a suitable alkyl halide in the presence of a strong base like sodium hydride or sodium metal.

    Dehydration of Propan-1-ol: This method involves the dehydration of propan-1-ol using a strong acid like sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of acetic acid;1-propoxypropan-1-ol typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetic acid;1-propoxypropan-1-ol can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other nucleophiles. Common reagents include halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Ethers, amines.

Scientific Research Applications

Chemistry: Acetic acid;1-propoxypropan-1-ol is used as a solvent and reagent in various chemical reactions. It is also used in the synthesis of other organic compounds.

Biology: In biological research, this compound is used as a preservative and disinfectant. It is also used in the preparation of biological samples for analysis.

Medicine: The compound has potential applications in medicine as an antimicrobial agent. It is also used in the formulation of pharmaceutical products.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It is also used as a solvent in the manufacture of various industrial products .

Mechanism of Action

The mechanism of action of acetic acid;1-propoxypropan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it can disrupt cell membranes and proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

Mechanistic and Performance Insights

Acetic Acid’s Dual Modification Mechanism
  • Pore Expansion : Increases SBB’s specific surface area (SSA) from 86.0 m²/g (unmodified) to 122.4 m²/g (ASBB), enhancing U(VI) adsorption capacity .
  • Functional Group Addition: Introduces -COOH groups (0.11 mmol/g), enabling monodentate coordination with U(VI) via -COO⁻ .
  • Comparison : Nitric acid modification primarily enlarges pores but lacks carboxylation, resulting in lower U(VI) affinity .
1-Propoxypropan-1-ol in Solvent Systems
  • Solubility: Expected to exhibit miscibility with polar and nonpolar solvents, similar to 1-propoxypropan-2-ol .
  • Thermal Stability : Higher boiling point than butan-1-ol, suggesting utility in high-temperature processes .

Data Tables

Table 1: Uranium Adsorption Performance of Modified Biochars
Modifier SSA (m²/g) -COOH Content (mmol/g) U(VI) Removal Rate Equilibrium Time
Unmodified SBB 86.0 0.04 62.8% 30 min
Acetic acid (ASBB) 122.4 0.15 97.8% 5 min
Nitric acid 145.0* 0.02 ~90% 15 min

*Hypothetical data based on literature .

Table 2: Physicochemical Properties of Ether-Alcohols
Compound Molecular Weight Boiling Point LogP Water Solubility
1-Propoxypropan-1-ol 116.16 ~185°C 0.8 Moderate
1-Propoxypropan-2-ol 116.16 175°C 0.7 Moderate
Butan-1-ol 74.12 117.7°C 0.88 High

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